molecular formula C13H13Cl3N4S B2441070 6-chloro-N~4~-(3,4-dichlorobenzyl)-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine CAS No. 400074-35-3

6-chloro-N~4~-(3,4-dichlorobenzyl)-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine

Cat. No. B2441070
CAS RN: 400074-35-3
M. Wt: 363.69
InChI Key: IIFLGFVWNNEYCI-UHFFFAOYSA-N
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Description

6-chloro-N~4~-(3,4-dichlorobenzyl)-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine is a chemical compound with the molecular formula C13H13Cl3N4S. It has a molecular weight of 363.69 . The compound is also known by other synonyms such as 2,4-Pyrimidinediamine, 6-chloro-N4-[(3,4-dichlorophenyl)methyl]-N2-methyl-5-(methylthio)- .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 516.6±60.0 °C and a predicted density of 1.47±0.1 g/cm3 . Its pKa, a measure of the acidity of the hydrogen atoms in the molecule, is predicted to be 3.02±0.10 .

Scientific Research Applications

Synthesis and Chemical Reactions

Research on derivatives of pyrimidine, including compounds similar to 6-chloro-N4-(3,4-dichlorobenzyl)-N2-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine, has led to the discovery of various synthesis methods and reactions. One study details the synthesis of 6-methylsulfanyl-2,4-dithioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its reactions with various alkylants, revealing the formation of thieno[2,3-d]pyrimidines and amino substituted pyrimidines under different conditions (Briel, Franz, & Dobner, 2002). Another study explored the reaction of title compounds with 5-chloro-2-(methylsulfonyl/methylthio)pyrimidine-4-carbonyl chlorides, leading to a series of new nitriles and highlighting the influence of basicity and steric factors on cyclization (Volovenko et al., 2004).

Chemical Transformations and Characterizations

Studies also elaborate on the transformations of similar compounds under various conditions. The oxidation of methyl 6-methyl-2-methylsulfanyl-4-oxo-3,4-dihydro-3-pyrimidinylacetate by reagents targeting the SMe group to SO2Me has been discussed, detailing the products obtained under different oxidative conditions (Jakubkienė & Vainilavicius, 2006). In addition, spectroscopic investigations, including FT-IR and FT-Raman techniques, have been conducted on similar compounds, offering insights into their equilibrium geometry, vibrational wave numbers, and molecular docking results, suggesting potential inhibitory activity against specific targets (Alzoman et al., 2015).

Crystallographic and Structural Insights

Crystallographic studies provide in-depth structural insights into similar compounds. For instance, the isostructural and essentially isomorphous nature of specific compounds has been revealed, emphasizing their crystal and molecular structures and the significance of hydrogen-bond networks in their formation (Trilleras et al., 2009). Another study involving dissolution under alkaline conditions sheds light on the resulting compounds with a 6-aminothiocytosine skeleton and their crystal architectures, characterized by extensive hydrogen-bond networks and other individual structural features (Grześkiewicz et al., 2020).

properties

IUPAC Name

6-chloro-4-N-[(3,4-dichlorophenyl)methyl]-2-N-methyl-5-methylsulfanylpyrimidine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl3N4S/c1-17-13-19-11(16)10(21-2)12(20-13)18-6-7-3-4-8(14)9(15)5-7/h3-5H,6H2,1-2H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIFLGFVWNNEYCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(C(=N1)Cl)SC)NCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N~4~-(3,4-dichlorobenzyl)-N~2~-methyl-5-(methylsulfanyl)-2,4-pyrimidinediamine

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